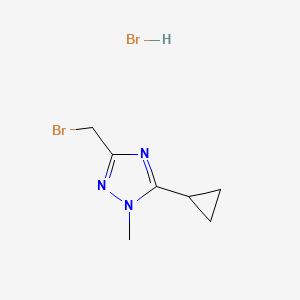

3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide

CAS No.:

Cat. No.: VC18091572

Molecular Formula: C7H11Br2N3

Molecular Weight: 296.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11Br2N3 |

|---|---|

| Molecular Weight | 296.99 g/mol |

| IUPAC Name | 3-(bromomethyl)-5-cyclopropyl-1-methyl-1,2,4-triazole;hydrobromide |

| Standard InChI | InChI=1S/C7H10BrN3.BrH/c1-11-7(5-2-3-5)9-6(4-8)10-11;/h5H,2-4H2,1H3;1H |

| Standard InChI Key | GYPQZNXJJMHSRR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NC(=N1)CBr)C2CC2.Br |

Introduction

Synthesis

The synthesis of 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide would likely involve several steps, starting from simpler triazole derivatives. A common approach might include alkylation reactions to introduce the cyclopropyl and bromomethyl groups. For example, starting with a 1-methyl-1H-1,2,4-triazole, one could use cyclopropylmethyl bromide (CAS No. 7051-34-5) to introduce the cyclopropyl group, followed by bromination to add the bromomethyl group .

Biological and Chemical Applications

Triazole compounds are known for their wide range of biological activities, including antifungal, antibacterial, and antiviral properties. They are also used as intermediates in the synthesis of more complex molecules. The presence of a bromomethyl group in 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-1,2,4-triazole hydrobromide suggests potential for further chemical modification, such as substitution reactions to introduce other functional groups.

Related Compounds and Research Findings

Related compounds like 3-Bromo-5-cyclopropyl-1-methyl-1H-1,2,4-triazole (CID 71204291) have been studied for their chemical properties and potential applications . These compounds often exhibit interesting pharmacological profiles, making them valuable in drug discovery processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume